5-Hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid

Catalog No.
S15873746
CAS No.
M.F
C12H13NO4
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-c...

Product Name

5-Hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid

IUPAC Name

5-hydroxy-2-(methoxymethyl)-1-methylindole-3-carboxylic acid

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C12H13NO4/c1-13-9-4-3-7(14)5-8(9)11(12(15)16)10(13)6-17-2/h3-5,14H,6H2,1-2H3,(H,15,16)

InChI Key

RRFRFVFZJDTTLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=C1COC)C(=O)O

5-Hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid, with the CAS number 2059999-22-1, is a compound belonging to the indole family. It features a hydroxyl group at the 5-position, a methoxymethyl group at the 2-position, and a methyl group at the 1-position, along with a carboxylic acid functional group at the 3-position. The molecular formula is C12H13NO4C_{12}H_{13}NO_{4} and it has a molecular weight of approximately 235.24 g/mol. This compound exhibits unique structural characteristics that may influence its chemical behavior and biological activity.

The chemical reactivity of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid is primarily governed by its functional groups. The carboxylic acid can undergo typical reactions such as:

  • Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol.

Additionally, the indole structure may participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Research indicates that compounds related to indole derivatives often exhibit significant biological activities, including:

  • Anticancer Properties: Some studies suggest that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving survivin inhibition .
  • Neuroprotective Effects: Indoles have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration.

The specific biological activities of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid are still under investigation, but its structural features suggest it may possess similar properties.

The synthesis of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid can be achieved through various methods:

  • Starting from Indole Derivatives: The synthesis may involve functionalization of indole derivatives through hydroxylation and alkylation reactions.
  • Use of Reagents: Common reagents might include methanol for methoxymethylation and suitable acids or bases for carboxylation processes.
  • Molecular Hybridization Techniques: Recent studies have explored hybridization methods to create new indole derivatives with enhanced biological activities .

The potential applications of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid include:

  • Pharmaceutical Development: As a candidate for drug formulation targeting cancer and neurodegenerative diseases.
  • Chemical Research: As a building block in organic synthesis for developing more complex molecules.

Several compounds share structural similarities with 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
5-Hydroxyindole-3-carboxylic acid10198835Lacks methoxymethyl group; simpler structure
5-Methoxy-2-methylindole-3-carboxylic acid32387-22-7Has a methoxy group instead of methoxymethyl
5-Ethoxy-3-formyl-1-methylindole-2-carboxylic acid893731-55-0Contains an ethoxy group; different functionalization
Methyl 5-hydroxyindole-3-carboxylateNot specifiedMethyl ester form; different reactivity profile

The unique combination of functional groups in 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid potentially enhances its biological activity compared to these similar compounds, making it an interesting subject for further research and development in medicinal chemistry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.08445790 g/mol

Monoisotopic Mass

235.08445790 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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